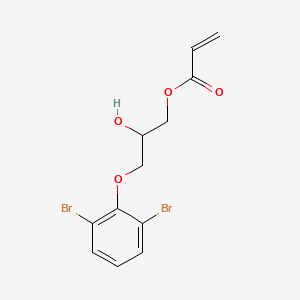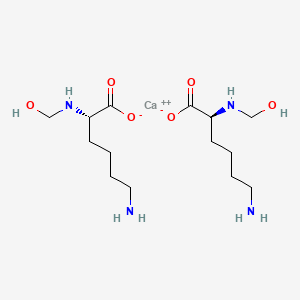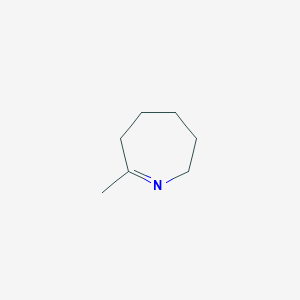
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by a phthalimide core substituted with a hexahydro-4-methyl group and a 2,2,6,6-tetramethyl-4-piperidyl group. This compound is often utilized in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide typically involves the reaction of phthalic anhydride with hexahydro-4-methyl-2,2,6,6-tetramethyl-4-piperidylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, with the temperature maintained between 80-120°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, xylene, dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of high-performance materials and as an additive in coatings and adhesives
Mecanismo De Acción
The mechanism of action of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Similar in structure but differs in the functional group attached to the piperidyl ring.
2,2,6,6-Tetramethyl-4-piperidone: Shares the tetramethyl-piperidyl core but has a ketone group instead of the phthalimide group
Uniqueness
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide stands out due to its phthalimide core, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
Propiedades
Número CAS |
79720-24-4 |
|---|---|
Fórmula molecular |
C18H30N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
5-methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H30N2O2/c1-11-6-7-13-14(8-11)16(22)20(15(13)21)12-9-17(2,3)19-18(4,5)10-12/h11-14,19H,6-10H2,1-5H3 |
Clave InChI |
WWHKCKYSXZTSEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C1)C(=O)N(C2=O)C3CC(NC(C3)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


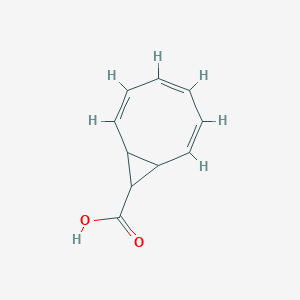

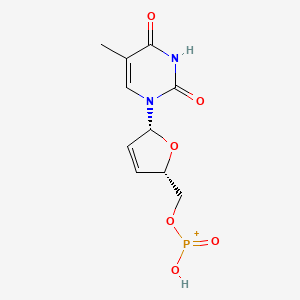
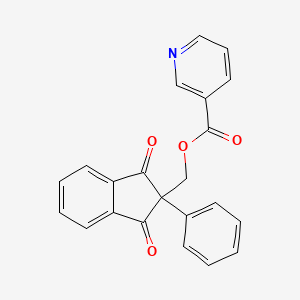

![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)
